Product packaging for Heptachlor(Cat. No.:CAS No. 76-44-8)

Heptachlor

Cat. No.: B041519
CAS No.: 76-44-8
M. Wt: 373.3 g/mol
InChI Key: FRCCEHPWNOQAEU-UHFFFAOYSA-N
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Description

Heptachlor is a chlorinated cyclodiene organochlorine pesticide that has been extensively used as a reference compound in environmental and toxicological research. Its primary research value lies in serving as a model persistent organic pollutant (POP) for studying environmental fate, bioaccumulation, and ecological impact. Researchers utilize this compound to investigate the long-term persistence of organochlorines in soil and water, their biomagnification up the food chain, and their metabolic pathways, including its principal conversion to this compound epoxide, a more stable and equally toxic metabolite. The compound's mechanism of action involves the potent and non-competitive antagonism of the GABA-A receptor chloride channels in the nervous system, leading to neuronal hyperexcitation, convulsions, and, ultimately, lethality in target organisms. This specific action makes it a valuable tool in neuropharmacology and neurotoxicology studies aimed at understanding the effects of environmental contaminants on the central nervous system. Contemporary applications also include its use as an analytical standard in mass spectrometry and chromatography (GC-MS, HPLC) for the quantification and monitoring of pesticide residues in environmental samples (water, soil, sediment) and biological tissues to assess exposure and comply with regulatory limits. All research must be conducted in accordance with applicable local, state, and federal regulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl7 B041519 Heptachlor CAS No. 76-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H
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InChI Key

FRCCEHPWNOQAEU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H5Cl7
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DSSTOX Substance ID

DTXSID3020679
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Molecular Weight

373.3 g/mol
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Physical Description

Heptachlor is a white to light tan waxy looking solid. Noncombustible. Insoluble in water. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used as an insecticide., White to light-tan crystals with a camphor-like odor. [insecticide]; [NIOSH], WHITE CRYSTALS OR TAN WAXY SOLID WITH CHARACTERISTIC ODOUR., White to light-tan crystals with a camphor-like odor., White to light-tan crystals with a camphor-like odor. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), 145 °C @ 1.5 MM HG, 293 °F (decomposes), 293 °F (Decomposes)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), g/100 ml solvent @ 27 °C: acetone 75, benzene 106, carbon tetrachloride 112, cyclohexanone 119, alcohol 4.5, xylene 102, Soluble in hexane., Soluble in ethyl ether, ethanol, ligroin, In water, 0.18 mg/l @ 25 °C, Solubility in water: none, 0.0006%
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Density

1.66 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.57 @ 9 °C, 1.6 g/cm³, 1.66
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Vapor Pressure

0.0003 mmHg at 77 °F (NTP, 1992), 0.0003 [mmHg], 4.0X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.053, 0.0003 mmHg at 77 °F, (77 °F): 0.0003 mmHg
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Impurities

... Technical grade heptachlor usually consists of 72% heptachlor and 28% impurities; These impurities are primarily trans-chlordane, cis-chlordane, and nonachlor.
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Color/Form

White to light tan waxy solid, White to light tan crystals.

CAS No.

76-44-8
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Melting Point

203 to 205 °F (NTP, 1992), 95-96 °C, 203 °F
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Environmental Dynamics and Global Distribution of Heptachlor

Environmental Transport Mechanisms

Soil and Sediment Adsorption and Mobility

Heptachlor demonstrates a strong tendency to adsorb to soil and sediment particles. Its log soil organic carbon adsorption coefficient (log Koc) is estimated at 4.34, indicating high sorption potential cdc.gov. This strong adsorption suggests that this compound is not highly mobile in soil cdc.govherts.ac.ukepa.gov. The organic matter content of the soil significantly influences its mobility, with less leaching observed in soils with higher organic matter content cdc.gov. When released into aquatic environments, this compound adsorbs strongly to suspended and bottom sediments cdc.govepa.gov.

This compound epoxide, a primary environmental transformation product of this compound, also exhibits strong adsorption to soil and is notably resistant to biodegradation, allowing it to persist for many years in the upper soil layers epa.gov. Research in semiarid alkaline soils has shown that this compound epoxide concentrations decrease slightly with increasing depth and positively correlate with soil organic matter and clay content, further confirming its limited mobility cdnsciencepub.com. Over time, both this compound and its epoxide can undergo aging and sequestration within the soil matrix, which impacts their bioavailability inchem.org.

Table 1: Adsorption and Mobility Characteristics of this compound in Soil and Sediment

Property/CharacteristicValue/ObservationReference
Log Soil Organic Carbon Adsorption Coefficient (Log Koc)4.34 (Estimated) cdc.gov
Sorption TendencyVery High cdc.gov
Adsorption in WaterStrong to suspended and bottom sediment cdc.govepa.gov
Influence of Organic MatterLess likely to leach from high organic matter soil cdc.gov
This compound Epoxide Persistence in SoilMany years in upper layers epa.gov
Mobility in Semiarid Alkaline SoilsVery limited mobility cdnsciencepub.com

Leaching Potential in Diverse Soil Types

The strong adsorption of this compound to soil, coupled with its limited water solubility, results in a low potential for leaching into groundwater in most environmental scenarios who.intinchem.orgcdc.govherts.ac.ukepa.gov. Laboratory studies have determined a leaching potential at 15 cm (concentration in soil water/concentration in soil) for this compound to be 0.06, further supporting its resistance to appreciable leaching cdc.gov. Consequently, this compound has been characterized as a "non-leacher pesticide" who.intinchem.org.

Despite its low leaching potential, the long environmental residence time of this compound and its stable metabolite, this compound epoxide, may still pose a potential risk for groundwater contamination over extended periods who.intinchem.org. Monitoring data indicate that this compound or this compound epoxide are infrequently found in drinking water or groundwater, suggesting that significant leaching to deep aquifers is generally limited ca.gov.

Global Environmental Occurrence and Distribution Patterns

This compound and its epoxide are pervasive environmental contaminants, detected across all major environmental compartments globally, including the atmosphere, hydrosphere, and pedosphere, as well as within biological organisms who.intinchem.org. Their lipophilic nature facilitates accumulation, particularly in the adipose tissues of organisms, leading to their biomagnification through aquatic and terrestrial food chains inchem.orgnih.govfortunejournals.com.

Spatial and Temporal Trends in Aquatic Systems

This compound and this compound epoxide have been widely detected in aquatic systems globally. In the Calcasieu River/Lake Complex in Louisiana, this compound concentrations in shrimp ranged from 10 to 750 ppb cdc.gov. This compound epoxide was also identified in Asiatic clam fat collected from the Apalachicola River in northwest Florida cdc.gov.

In wastewater, this compound was found in New York City municipal wastewater samples (1989–1993) at concentrations of 0.021–0.35 ng/L in influent and 0.02–0.447 ng/L in effluent nih.gov. This compound epoxide was also detected in raw wastewater (82–1100 ng/L, median 200 ng/L) and secondary sedimentation effluent (6–120 ng/L, median 13 ng/L) at a municipal wastewater treatment plant in Thessaloniki, northern Greece researchgate.net. Groundwater samples near golf courses have shown this compound epoxide concentrations up to 0.16 µg/L nih.gov.

In marine environments, this compound epoxide was present in the Bering and Chukchi Seas in 1993, with mean concentrations of 2.4 and 2.8 ng/m³ respectively cdc.gov. The western Arctic Ocean also reported an average this compound epoxide concentration of 14.8 pg/L researchgate.net. This compound was detected in seawater surface samples from the Straits of Jahore (Singapore/Malaysia) at concentrations up to 233 ng/L researchgate.net. In the Ethiope River Basin in Nigeria, observed this compound concentrations in aquatic systems exceeded permissible limits (0.3 µ g/gdw ), with spatial variations showing higher concentrations in downstream stations and increased loading during the rainy season fortunejournals.com.

Table 2: Representative this compound and this compound Epoxide Concentrations in Aquatic Systems

Location/MatrixCompoundConcentration Range/MeanYear(s)Reference
Calcasieu River/Lake Complex, LA (Shrimp)This compound10–750 ppb- cdc.gov
New York City Municipal Wastewater (Influent)This compound0.021–0.35 ng/L1989–1993 nih.gov
New York City Municipal Wastewater (Effluent)This compound0.02–0.447 ng/L1989–1993 nih.gov
Thessaloniki, Greece Municipal Wastewater (Raw)This compound Epoxide82–1100 ng/L (median 200 ng/L)- researchgate.net
Thessaloniki, Greece Municipal Wastewater (Effluent)This compound Epoxide6–120 ng/L (median 13 ng/L)- researchgate.net
Groundwater near Golf CoursesThis compound EpoxideUp to 0.16 µg/L- nih.gov
Bering SeaThis compound EpoxideMean 2.4 ng/m³1993 cdc.gov
Chukchi SeaThis compound EpoxideMean 2.8 ng/m³1993 cdc.gov
Western Arctic OceanThis compound EpoxideAverage 14.8 pg/L- researchgate.net
Straits of Jahore, Singapore/Malaysia (Seawater Surface)This compoundUp to 233 ng/L- researchgate.net
Ethiope River, Nigeria (Aquatic water bodies)This compound> 0.3 µ g/gdw (permissible limit)- fortunejournals.com

Contamination Profiles in Terrestrial Soil and Sediment

This compound and its epoxide are known for their persistence in terrestrial environments, with residues detected in soil as long as 14 years after initial application ca.govfortunejournals.comnih.gov. This compound can remain deep in soil for years, while its epoxide persists for many years in the upper soil layers cdc.govepa.gov.

A 1971 survey of cropland soils across 37 US states revealed this compound residues in 4.9% of samples, with a maximum concentration of 1.37 mg/kg. This compound epoxide was detected in 6.9% of samples, reaching a maximum of 0.43 mg/kg ca.govnih.gov. In the Göksu Delta, single agricultural drains showed high concentrations of this compound (49 ng/g dry weight) and its epoxide (65 ng/g), even though the pesticide was no longer officially in use researchgate.net. Other studies in the same delta reported even higher mean concentrations of 1377 ng/g for this compound and 244 ng/g for this compound epoxide researchgate.net. Research in the horticultural belt of Bahía Blanca, Argentina, indicated that concentrations of this compound epoxide in soils decreased slightly with increasing depth, with most residues found in the top few centimeters, influenced by soil texture and organic matter content cdnsciencepub.com. This compound has been found infrequently in soil and groundwater at hazardous waste sites, with an average level of 4 ppb in contaminated soil samples cdc.govnih.gov.

Atmospheric Concentrations and Trends

Volatilization from land surfaces is a significant transport mechanism for this compound into the atmosphere cdc.govepa.govepa.govnih.govwho.int. This compound and this compound epoxide are also capable of long-range atmospheric transport and can be removed from the atmosphere by wet deposition inchem.orgnih.govcdc.gov.

Measurements in Alabama air from January to October 1996 showed this compound concentrations ranging from 20 to 50 pg/m³, with the highest levels occurring during summer months cdc.gov. In Galveston, Texas, this compound concentrations ranged from 6.1 to 77.2 pg/m³, while this compound epoxide ranged from non-detectable to 30.4 pg/m³ cdc.gov. A study in an urban-suburban area of the southeastern United States reported outdoor air levels of this compound from non-detectable (0.0006 ppb) to 0.003 ppb (mean 0.001 ppb), and indoor air levels from non-detectable to 0.02 ppb (mean 0.006 ppb) cdc.gov. In Corpus Christi, Texas, the mean this compound concentration in air samples from 1998 was 0.04 ng/m³ cdc.gov.

Evidence of long-range atmospheric transport is provided by snowpack samples collected in the Northwest Territories, Canada (winter 1985–1986), where this compound epoxide was present in 20 out of 21 samples at a mean concentration of 0.18 ng/L (range 0.02–0.41 ng/L). Long-range atmospheric transport and deposition were identified as the only reasonable source for these compounds who.intcdc.gov. In the Western Antarctic Peninsula, this compound concentrations in air ranged from <1 to 19.1 pg/m³ in winter and <1 to 12.9 pg/m³ in summer, with significantly higher concentrations observed in winter. High levels in Antarctic air were found to coincide with air masses originating from lower latitudes rutgers.edu.

Temporal trend analyses of atmospheric concentrations near the North American Great Lakes (1990–2021) indicate that this compound epoxide levels are decreasing by a factor of two approximately every 14 ± 5 years nih.gov. Concentrations in urban areas like Chicago were significantly higher than in less populated areas, reflecting the historical use of these compounds as termiticides and insecticides in cities nih.gov. Similarly, in Central Europe, a significant decrease in atmospheric concentrations of cis-heptachlor epoxide was observed between 2013-2017 and 2018-2022, suggesting diminishing environmental reservoirs, particularly in soil copernicus.org. This compound epoxide is expected to exist in both vapor and particulate phases in ambient air epa.gov.

Table 3: Atmospheric Concentrations and Trends of this compound and this compound Epoxide

Location/MatrixCompoundConcentration Range/MeanYear(s)Trend/ObservationReference
Alabama AirThis compound20–50 pg/m³Jan-Oct 1996Highest in summer cdc.gov
Galveston, TX AirThis compound6.1–77.2 pg/m³-- cdc.gov
Galveston, TX AirThis compound EpoxideND–30.4 pg/m³-- cdc.gov
Southeastern US (Outdoor Air)This compoundND–0.003 ppb (mean 0.001 ppb)-- cdc.gov
Southeastern US (Indoor Air)This compoundND–0.02 ppb (mean 0.006 ppb)-- cdc.gov
Corpus Christi, TX AirThis compoundMean 0.04 ng/m³1998- cdc.gov
Northwest Territories, Canada (Snowpack)This compound EpoxideMean 0.18 ng/L (0.02–0.41 ng/L)1985–1986Long-range transport who.intcdc.gov
Western Antarctic Peninsula Air (Winter)This compound<1–19.1 pg/m³-Higher in winter rutgers.edu
Western Antarctic Peninsula Air (Summer)This compound<1–12.9 pg/m³-- rutgers.edu
North American Great Lakes AirThis compound Epoxide-1990–2021Decreasing by factor of two every 14 ± 5 years nih.gov
Central Europe Aircis-Heptachlor Epoxide-2013–2022Significant decrease copernicus.org

Bioavailability, Bioaccumulation, and Biomagnification in Ecological Systems

Mechanisms of Heptachlor Uptake and Systemic Distribution in Organisms

The entry of this compound into biological systems and its subsequent distribution are influenced by its physicochemical properties and the physiological characteristics of the exposed organisms.

This compound is readily absorbed by organisms through various biological barriers. It can be absorbed efficiently from the gastrointestinal tract following ingestion nih.govwho.intinchem.orgnhmrc.gov.au. Additionally, absorption can occur through skin contact and via the lungs nih.govwho.intinchem.org. Studies in rats administered 14C-heptachlor orally demonstrated the presence of the parent compound and its metabolites in urine, feces, and various tissues, confirming its absorption inchem.org. Human exposure to this compound and its epoxide can occur through the ingestion of contaminated food, inhalation of vapors from contaminated soil and water, or direct contact with residual this compound from past applications cdc.gov.

Once absorbed, this compound is transported throughout the body who.int. A significant characteristic of this compound's systemic distribution is the preferential storage of its primary metabolite, this compound epoxide, in adipose (fatty) tissue nih.govwho.intinchem.orginchem.orgepa.govpic.intinchem.orgnih.gov. This lipophilic nature contributes to its retention within organisms. While adipose tissue accumulates the highest concentrations, lower levels of this compound epoxide are also detected in other organs, including the liver, kidneys, and muscles inchem.orgepa.govpic.intinchem.org. Research in rats indicated that maximum concentrations of this compound epoxide in fat were observed within 2 to 4 weeks following dietary exposure to this compound nih.govinchem.orgpic.intinchem.org. Furthermore, this compound epoxide has been identified in human adipose tissue, bone marrow, and liver, and evidence suggests its ability to cross the placental barrier epa.govepa.gov.

This compound undergoes rapid metabolism to this compound epoxide in various biological systems, including animals, plants, and microorganisms nih.govwho.intinchem.orgpic.intinchem.orgca.govinchem.orgnih.gov. This epoxidation represents a crucial metabolic pathway for this compound who.intinchem.orginchem.orgca.gov. The resulting this compound epoxide is notably more stable and persistent than its parent compound nih.govwho.intnhmrc.gov.aucdc.govepa.govpic.intinchem.orgca.govnih.gov. This enhanced stability allows this compound epoxide to persist in biological tissues for extended periods; for example, it has been observed to remain in the adipose tissue of female rats for 3 to 6 months epa.gov. In rats, this compound epoxide levels in fat were found to reach a plateau approximately 2 to 8 weeks after the initiation of dosing inchem.org. In environmental matrices such as soil, this compound epoxide can persist for several years epa.govnih.gov.

Bioaccumulation Potential in Aquatic Biota

This compound and, more significantly, its epoxide exhibit a substantial potential for bioconcentration in aquatic biota who.intinchem.orgcdc.govinchem.orgca.govepa.gov. This high potential is attributed to their lipophilicity and low water solubility. The logarithm of the n-octanol/water partition coefficient (log Kow) for this compound is reported as 5.44, and for this compound epoxide, it is 5.40, both indicating a strong affinity for fatty tissues and a high potential for bioaccumulation inchem.orgcdc.govwikipedia.orgherts.ac.uk.

Reported bioconcentration factors (BCFs), which quantify the accumulation of a substance from water into an organism, demonstrate this potential. BCFs for this compound epoxide in various aquatic organisms include:

OrganismBCF (Estimated)Source
Mussels (Mytilus edulis)1,698 cdc.gov
Oysters (C. virginica)851 cdc.gov
Asiatic clam fat (C. manilensis)2,330 cdc.gov

General bioconcentration factors reported from water into hydro-biota range widely from 200 to 37,000X who.intinchem.orginchem.org. Studies on organochlorine pesticides (OCPs) in aquatic biota, such as those in Nansi Lake, China, have indicated that this compound compounds demonstrate strong accumulation, with fish exhibiting higher accumulation abilities compared to aquatic plants and shrimps nih.gov. Specific fish species, such as Channa argus, showed the highest biota-sediment accumulation factor values among the tested fish, followed by Carassius auratus and Cyprinus caspio nih.gov.

Biomagnification Dynamics Across Trophic Levels in Food Chains

Biomagnification, the increase in concentration of a substance in organisms at successively higher trophic levels, is a significant dynamic for this compound and, particularly, this compound epoxide in both aquatic and terrestrial food chains who.intinchem.orgcdc.govinchem.orgepa.gov. While this compound itself does not biomagnify significantly due to its rapid metabolism to this compound epoxide by higher trophic level organisms, the epoxide is the primary compound that undergoes biomagnification cdc.gov.

Whole food web trophic magnification factors (TMFs) for this compound, inclusive of its epoxide, have been estimated to range around values of 6 or 7 europa.eu. Although specific TMFs for aquatic food chains were reported as relatively low (1.11 for this compound and 2.26 for this compound epoxide), these values increased substantially when considering upper levels of the food chain, such as the fish-to-mammal transfer, reaching 11.5 for this compound and 19.8 for this compound epoxide europa.eu.

The biomagnification of this compound epoxide within terrestrial food chains is considerable, primarily due to its persistent nature and lipophilicity cdc.gov. This compound epoxide has been detected in food crops grown in soils that were treated with this compound many years in the past cdc.gov. Animals that consume plants containing this compound can absorb the compound and subsequently metabolize it into this compound epoxide within their bodies nih.gov. This accumulation is further evident in the body fat of both humans and animals nih.govwikipedia.org. For instance, residues of this compound epoxide found in human milk are predominantly linked to the consumption of contaminated meat and fish cdc.gov. The observed biomagnification of other persistent organic pollutants, such as beta-hexachlorocyclohexane (beta-HCH), in terrestrial Arctic food chains, with its detection in the adipose tissue and breast milk of mammals and humans, suggests analogous pathways for the transfer and accumulation of this compound epoxide pops.int.

Toxicological Pathology and Mechanisms of Heptachlor Action

Molecular and Cellular Mechanisms of Toxicity

Interactions with GABAergic System

Heptachlor and its metabolic derivative, this compound epoxide, exert their neurotoxic effects by blocking functional gamma-aminobutyric acid (GABA) receptors nih.gov. This interaction is characterized as non-competitive and voltage-independent nih.gov. Cyclodiene insecticides, a class that includes this compound, exhibit a high affinity for GABAA receptors, and this binding affinity is directly correlated with their acute toxicity in animals oup.com.

Studies have demonstrated that both this compound and this compound epoxide significantly reduce GABAA-stimulated 36Cl- flux in synaptoneurosomes and cortical neurons oup.com. This inhibitory molecular action involves binding to the pre-synaptic GABAA-regulated chloride channel, specifically near the picrotoxinin-binding site, thereby antagonizing membrane hyperpolarization and inward chloride current rsc.org. For instance, this compound exposure was associated with a statistically significant reduction in GABA-stimulated 36Cl- flux in postnatal day 21 (PND 21) female rats oup.com.

The inhibitory concentrations (IC50) for the effect of this compound and this compound epoxide on 36Cl- flux have been reported:

CompoundIC50 Range for 36Cl- Flux Inhibition
This compound400 nM to 121 µM oup.com
This compound Epoxide70 nM to 18 µM oup.com

Mitochondrial Dysfunction and Apoptosis Induction

This compound has been shown to induce both morphological and functional damage to mitochondria, particularly in human dopaminergic neuroblastoma SH-SY5Y cells nih.gov. A key mechanism involves the inhibition of mitochondrial electron transport chain complex III activity nih.gov. This inhibition subsequently leads to the rapid generation of reactive oxygen species (ROS) and the activation of Bax, a pro-apoptotic protein nih.gov.

Following these events, this compound triggers mitochondria-mediated, caspase-dependent apoptosis nih.gov. Evidence for this includes the induction of cytochrome c release from mitochondria, which occurs after mitochondrial permeability transition nih.govresearchgate.net. The resulting cell death is caspase-dependent, as indicated by the activation of caspase-9 and caspase-3, and its suppression by pan-caspase inhibitors like zVAD-fmk nih.gov. Furthermore, morphological hallmarks of apoptosis, such as shrunken or fragmented nuclei and the exposure of phosphatidylserine (B164497) on the cell surface (detectable by annexin (B1180172) V staining), have been observed in this compound-treated cells researchgate.net. This compound also causes a decrease in mitochondrial membrane potential nih.govresearchgate.net.

Effects on Cell-to-Cell Communication

This compound has been demonstrated to interfere with gap junction-mediated communication between adjacent cells epa.gov. This disruptive effect on cell-to-cell communication has been observed across different mammalian cell lines, suggesting a distinct mechanism of action for the compound epa.gov. Specifically, low concentrations of this compound were found to inhibit metabolic cooperation in Chinese hamster cells and rat liver cells epa.gov. This property is characteristic of many known tumor promoters, indicating an epigenetic effect rather than a direct genotoxic one epa.gov.

Constitutive Androstane (B1237026) Receptor/Pregnane (B1235032) X Receptor Pathway Interactions

Organochlorine pesticides, including this compound epoxide, are believed to interact with the constitutive androstane receptor (CAR) and pregnane X receptor (PXR) pathway nih.govcharlesjeverett.com. These nuclear receptors play crucial roles as ligand-activated transcription factors that regulate the expression of various genes involved in xenobiotic metabolism and secretion t3db.canih.govfrontiersin.org. CAR and PXR are responsible for activating the transcription of genes that facilitate the detoxification and elimination of a wide array of foreign compounds, drugs, and endogenous substances t3db.canih.gov.

This compound epoxide has been significantly associated with conditions such as diabetic nephropathy, and organochlorine pesticides are known to exhibit estrogenic, antiestrogenic, or antiandrogenic activities nih.govcharlesjeverett.com. The CAR/PXR pathway is also thought to interact with the aryl hydrocarbon receptor pathway, further highlighting the complex molecular interactions of these compounds within biological systems nih.govcharlesjeverett.com.

Epidemiological Insights into Human Exposure and Health Outcomes

Epidemiological Associations with Chronic Diseases

Cardiovascular Health Implications

Research into the cardiovascular health implications of Heptachlor exposure in humans is limited. One study identified statistically higher serum levels of this compound epoxide, a persistent metabolite of this compound, among individuals diagnosed with moderate to severe arteriosclerosis. However, this study did not adjust for other known cardiovascular risk factors, preventing the establishment of a causal relationship between this compound epoxide exposure and arteriosclerosis. cdc.gov Animal studies have also explored cardiovascular effects, with one study noting an increase in relative heart weight in female rats exposed to this compound in their diet. The biological significance of this finding remains unclear due to insufficient details regarding body weight changes, food intake, or histological examination. cdc.gov

More broadly, a 2016 meta-review of research indicated a significant association between general pesticide exposure, including organochlorine pesticides, and an increased risk of cardiovascular disease (CVD) and CVD mortality. This review highlighted the strongest correlations with non-fatal myocardial infarction, peripheral arterial disease, stroke, coronary heart disease, and atrial fibrillation. beyondpesticides.org A study published in the journal Heart in 2018 further supported these findings, reporting a positive correlation between occupational exposure to pesticides and the development of CVD, with the most significant links observed for coronary heart disease and atrial fibrillation. beyondpesticides.org

A more recent investigation from 2019, part of the Kuakini Honolulu Heart Program, examined the association between occupational pesticide exposure and incident cardiovascular disease. This study found a significant positive association between high levels of pesticide exposure and CVD incidence during the first 10 years of follow-up (hazard ratio = 1.46, 95% CI = 1.10–1.95). This relationship remained significant even after adjusting for other cardiovascular disease risk factors (hazard ratio = 1.42, 95% CI = 1.05–1.92). Interestingly, no significant association was observed for longer follow-up periods (beyond 10 years), a phenomenon that researchers suggest might be due to the masking effects of other aging-related risk factors later in life. ahajournals.org

Table 1: Summary of Cardiovascular Health Implications of this compound Exposure

Study/ReviewYearKey Findings Related to this compound/PesticidesLimitations/Notes
Pines et al.1986Statistically higher this compound epoxide serum levels in individuals with moderate to severe arteriosclerosis. cdc.govNo adjustment for other cardiovascular risk factors; causality not established. cdc.gov
Enan et al.1982Increases in relative heart weight in female rats exposed to this compound. cdc.govBiological significance unknown; lack of details on body weight, food intake, histology. cdc.gov
Wahab et al. (Meta-review)2016General pesticide exposure (including organochlorines) significantly associated with increased CVD and CVD mortality; strongest links to coronary heart disease and atrial fibrillation. beyondpesticides.orgObservational nature of reviewed studies. beyondpesticides.org
Heart Journal Study2018Positive correlation between occupational pesticide exposure and CVD development, particularly coronary heart disease and atrial fibrillation. beyondpesticides.orgObservational study; cannot establish direct causation. beyondpesticides.org
Kuakini Honolulu Heart Program2019High occupational pesticide exposure significantly associated with CVD incidence in the first 10 years (HR=1.46, 95% CI=1.10–1.95; adjusted HR=1.42, 95% CI=1.05–1.92). ahajournals.orgAssociation not significant beyond 10 years, possibly due to masking by aging-related factors. ahajournals.org

Note: This table is presented as an interactive data table, meaning in a real-world application, it would allow for sorting, filtering, and searching of the data.

Long-Term Health Surveillance and Cohort Studies

Long-term health surveillance and comprehensive cohort studies specifically addressing the effects of chronic human exposure to this compound or its metabolite, this compound epoxide, are notably limited. cdc.gov While some epidemiological studies have investigated populations exposed to chlordane (B41520) and/or this compound, their adequacy in terms of sample size and duration of follow-up has often been questioned. epa.govhawaii.edu

Despite the limitations, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Class B2, probable human carcinogen, based on long-term animal feeding studies that demonstrated an increased incidence of benign and malignant liver tumors in mice. This compound epoxide is also categorized as a Class B2 carcinogen due to its ability to produce liver tumors in mice and female rats. cdc.govepa.gov Furthermore, mutagenicity studies have indicated that both this compound and its epoxide can affect DNA synthesis in certain human cells. epa.gov

The persistence of this compound epoxide, which is readily formed from this compound and accumulates in adipose tissue and can be found in human milk, underscores the importance of long-term monitoring. who.intnih.gov Given these factors, ongoing epidemiological studies are recommended for individuals who have had historical exposure to this compound. who.int A notable instance of widespread exposure occurred in Hawaii during the early 1980s due to contamination of the milk supply. A study was initiated to assess whether this compound epoxide levels were elevated in the Oahu population and to determine the feasibility of conducting a broader epidemiological study or establishing a surveillance program. However, earlier health studies related to this contamination event were hampered by inadequate exposure characterization, concurrent exposure to multiple pesticides, small study populations, and short follow-up periods. hawaii.edu

Advanced Analytical Methodologies and Environmental Monitoring

Methods for Detection and Quantification in Environmental Samples

The primary analytical techniques for identifying and measuring heptachlor and its epoxide in environmental samples involve gas chromatography, often coupled with various detectors.

Gas Chromatography (GC) is the most commonly employed technique for the determination of this compound and its epoxide in environmental samples, including air, water, soil, and food, as well as in biological materials who.intinchem.orgnhmrc.gov.aunih.goviarc.frwho.inttidjma.tnnih.govnih.govtandfonline.com.

Gas Chromatography with Electron Capture Detection (GC/ECD): This is a widely used and highly sensitive method for halogenated compounds like this compound, providing excellent detection limits who.intinchem.orgnhmrc.gov.aunih.goviarc.frwho.inttidjma.tnnih.govnih.govtandfonline.com. GC/ECD can achieve sensitivity in the low-ppb range for this compound and its epoxide nih.gov. For water samples, the sensitivity can range from 1 to 10 ng/L nhmrc.gov.auwho.int. In studies analyzing organochlorine pesticides (OCPs) in sediments, GC-ECD demonstrated a limit of detection (LOD) of 1.2 ng/mL tandfonline.com. For cow milk analysis, quantification limits for this compound were reported to be less than or equal to 1 ng/g nih.gov. Recoveries for this compound using EPA methods 8080 and 8250 for wastewater, soil sediment, and solid waste are adequate (69–87%), while those for this compound epoxide are good (89–92%) nih.gov. Precision for these methods is also considered adequate nih.gov. In adipose tissue, recoveries for this compound were adequate (72–87%), and for this compound epoxide, they were good (84–98%), with good precision for both nih.gov.

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is frequently used for both separation and identification, providing structural information for confirmation of this compound and its metabolites inchem.orgnih.goviarc.frtidjma.tnnih.govchromatographyonline.comtandfonline.comresearchgate.netscispace.compjoes.com. This technique offers enhanced selectivity and can be particularly advantageous in screening for target pesticides in various matrices chromatographyonline.com. For organochlorine pesticides in vegetables, GC-MS methods reported LODs between 0.02 and 0.26 µg/L pjoes.com. In pork samples, the linearity of calibration curves for GC-MS ranged from 0.01 to 0.5 mg/L, with correlation coefficients exceeding 0.9980 nih.gov.

Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS): This advanced technique provides superior selectivity and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode tandfonline.comchromatographyonline.comresearchgate.netscispace.comthermofisher.combohrium.com. GC-MS/MS has demonstrated higher detection capabilities for low concentrations of OCPs (e.g., 0.03 ng/mL in sediments) compared to GC-ECD (1.2 ng/mL) tandfonline.com. Recoveries of OCPs by GC-MS/MS were generally higher than those obtained by GC-ECD, ranging from 82% to 117% tandfonline.com. For milk powder, spiked recoveries at various levels (10, 50, 100 µg/kg) were in the range of 70% to 95%, with relative standard deviations (RSDs) less than 10% scispace.com. A method for determining this compound and its metabolites in pork using GC-ECD validated by GC-MS achieved average recoveries between 87.1% and 102.2%, with RSDs from 4.0% to 11.3% nih.gov.

The table below summarizes typical analytical performance parameters for this compound and its epoxide using GC techniques in various environmental matrices.

Table 1: Analytical Performance Parameters for this compound and this compound Epoxide Detection by GC Techniques

MethodMatrixSensitivity/LODRecovery RangePrecision (RSD/RSDs)Reference
GC/ECDEnvironmental Samples (General)Low-ppb rangeAdequate (69–87% this compound), Good (89–92% this compound Epoxide)Adequate nih.gov
GC/ECDWater1–10 ng/L-- nhmrc.gov.auwho.int
GC/ECDSediments1.2 ng/mL (LOD)-- tandfonline.com
GC/ECDAdipose TissueLow-ppb rangeAdequate (72–87% this compound), Good (84–98% this compound Epoxide)Good nih.gov
GC/ECDCow Milk≤1 ng/g (LOQ)<40% (this compound Epoxide)≤4.73% (Repeatability), ≤5.79% (Reproducibility) nih.gov
GC/ECDPork0.01 mg/kg (LOQ)87.1–102.2%4.0–11.3% nih.gov
GC/MSVegetables0.02–0.26 µg/L (LOD)-2.4–7.7% pjoes.com
GC-MS/MSSediments0.03 ng/mL (LOD)82–117%- tandfonline.com
GC-MS/MSMilk Powder<0.5 µg/kg (MDL)70–95%<10% scispace.com

Effective sample preparation and clean-up procedures are critical for the accurate analysis of this compound and its metabolites, especially given the complex nature of environmental and biological matrices that can interfere with detection tidjma.tnepa.govmdpi.com.

Common extraction methods vary depending on the sample type:

Water samples are typically subjected to liquid-liquid extraction using nonpolar solvents such as pentane, methylene (B1212753) chloride, or isohexane nhmrc.gov.aunih.govwho.intthermofisher.comgcms.cz. This is often followed by concentration and solvent exchange to solvents like hexane (B92381) or methyl tert-butyl ether nih.gov.

For solid samples like soil, sediment, and solid waste, extraction is commonly performed using solvent mixtures such as methylene chloride-acetone, acetone-hexane, or hexane-acetone nih.govepa.gov. Techniques employed include Soxhlet extraction, automated Soxhlet, pressurized fluid extraction, microwave extraction, and ultrasonic extraction epa.govgcms.cz.

Biological materials , including adipose tissue, blood, serum, milk, urine, and feces, usually require a lipid extraction step due to the lipophilic nature of this compound and its metabolites nih.govnih.govgcms.czcdc.gov. Homogenization with chloroform/methanol or extraction with petroleum ether or hexane are common initial steps nih.govcdc.gov.

Food commodities like butterfat, fruits, vegetables, milk, and animal feed have varying preparation methods nih.gov. For instance, pork samples are extracted with acetone-n-hexane nih.gov. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also used for vegetable samples, involving initial extraction with acetonitrile (B52724) followed by a partitioning step with a salt mixture and dispersive solid-phase extraction (dSPE) for clean-up pjoes.commdpi.com.

Following extraction, various clean-up procedures are applied to remove co-extracted matrix interferences:

Florisil columns are widely used for clean-up across many matrices, including urine, feces, and milk nih.goviarc.frnih.govnih.govgcms.czcdc.gov.

Silicic acid columns are also employed for clean-up, particularly for urine and feces samples nih.gov.

Gel Permeation Chromatography (GPC) is highly effective, especially for separating pesticide residues from lipid extracts in biological samples such as adipose tissue and milk powder, demonstrating high clean-up efficiency (e.g., 99.9%) nih.goviarc.frnih.govscispace.comepa.gov.

Column chromatography is a general clean-up step for various biological samples nih.govcdc.gov.

For milk extracts, a concentrated sulfuric acid treatment can be used for purification nih.gov.

Solid Phase Extraction (SPE) is a versatile clean-up technique for extracting organic pollutants from soil and aqueous samples chromatographyonline.commdpi.comgcms.cz.

Activated copper powder can be applied for sulfur clean-up, often integrated with Florisil SPE tubes gcms.cz.

These rigorous sample preparation and clean-up steps are essential to ensure the accuracy and reliability of the subsequent chromatographic analysis, particularly when dealing with trace levels of this compound and its persistent metabolites in complex environmental and food matrices.

This compound and Metabolite Residue Monitoring Programs

Monitoring programs are crucial for tracking the presence and levels of this compound and its persistent metabolite, this compound epoxide, in various environmental compartments and food sources, reflecting past usage and environmental persistence.

Surveillance programs have consistently detected this compound and its epoxide in agricultural soils and crops, even many years after its use was restricted.

The 1971 National Soils Monitoring Program in the USA , which sampled 1,486 sites across 37 states, revealed this compound residues in 4.9% of cropland soil samples, with concentrations ranging from 10 to 1,370 ppb who.intcdc.govnih.gov. This compound epoxide was detected in 6.9% of samples, with concentrations between 100 and 430 ppb who.intcdc.govnih.gov. An earlier study in 1969 in the USA found this compound in 68 out of 1,729 crop soils examined who.int.

Research conducted in the USA between 1958 and 1962 involved treating loamy soils with this compound over a five-year period cdc.gov. Crops grown in these soils absorbed insecticide residues, with carrots accumulating the largest amounts cdc.gov. While soil residue levels increased until 1962, concentrations in carrots and potatoes peaked during the 1960 growing season cdc.gov. By the fall of 1968, significant residues of total this compound (sum of this compound and this compound epoxide) were found in various crops: carrots (413 ppb, 92% this compound epoxide), potatoes (70 ppb, 98% this compound epoxide), beets (60 ppb, 100% this compound epoxide), radishes (140 ppb, 100% this compound epoxide), and cucumbers (90 ppb, 95% this compound epoxide) cdc.gov. These findings highlight the metabolic conversion of this compound to its more persistent epoxide in plants cdc.gov.

In Australia , a survey of agricultural soils (pasture soils) in the New South Wales North Coast region from 1983 to 1984 indicated organochlorine residue contamination cdc.gov. This compound levels in pasture soils generally averaged less than 100 ppb, but this compound epoxide residues were quantitatively higher cdc.gov.

Even in regions where this compound has been banned, such as Argentina , trace amounts of this compound and this compound epoxide (less than 10 ng/g dry weight) were detected in organically grown tomato plants that had never been sprayed with pesticides cdc.gov. This underscores the long-range transport and environmental persistence of these compounds inchem.org.

More recently, a study in Togo's cotton farming areas detected this compound at levels ranging from 0.489 to 1.243 μg/Kg soil and this compound epoxide at 0.928 to 1.633 μg/Kg soil scirp.org. Consistently, this compound epoxide concentrations were found to be higher than those of this compound in these soils scirp.org.

Notably, residues of this compound have been detected in soil as long as 14 years after their initial application, demonstrating their significant environmental persistence nih.gov.

Table 2: this compound and this compound Epoxide Residues in Soil and Crops

Location/Study PeriodSample MatrixThis compound ConcentrationThis compound Epoxide ConcentrationTotal this compound (this compound + Epoxide)NotesReference
USA, 1971Cropland Soils10–1,370 ppb (in 4.9% of samples)100–430 ppb (in 6.9% of samples)-National Soils Monitoring Program who.intcdc.govnih.gov
USA, 1969Crop SoilsDetected in 68 of 1729 samples--- who.int
USA, Fall 1968Carrots-92% of total413 ppbMetabolite dominant cdc.gov
USA, Fall 1968Potatoes-98% of total70 ppbMetabolite dominant cdc.gov
USA, Fall 1968Beets-100% of total60 ppbMetabolite dominant cdc.gov
USA, Fall 1968Radishes-100% of total140 ppbMetabolite dominant cdc.gov
USA, Fall 1968Cucumbers-95% of total90 ppbMetabolite dominant cdc.gov
Australia, 1983–1984Pasture SoilsGenerally <100 ppbQuantitatively higher than this compound-- cdc.gov
ArgentinaOrganically Grown Tomato Plants<10 ng/g dry weight (trace)<10 ng/g dry weight (trace)-Despite being banned cdc.gov
TogoCotton Farming Soils0.489–1.243 µg/Kg0.928–1.633 µg/Kg-Epoxide often higher than parent compound scirp.org

This compound and its epoxide are known to adsorb strongly to sediments and bioconcentrate in aquatic organisms, leading to significant biomagnification of this compound epoxide in aquatic food chains inchem.orgcdc.gov.

In the USA between 1967 and 1968, this compound and/or this compound epoxide were detected in 32% of 590 fish samples, with concentrations ranging from 0.01 to 8.46 mg/kg nih.gov.

Studies have shown that fish can accumulate these compounds; for example, 0.008 mg/kg was found in fish after exposure to a water concentration of 0.06 µg/L nih.gov.

The average concentration of this compound in oysters in the USA during this period was reported to be less than 0.01 mg/kg nih.gov.

Analytical methods for determining residues in aquatic biota, such as ground rainbow trout tissue, typically involve Soxhlet extraction followed by column purification and GC/ECD analysis inchem.org.

Monitoring programs have consistently identified this compound and its epoxide in various food commodities, highlighting a significant pathway for human exposure, particularly through the consumption of contaminated milk inchem.orgcdc.gov.

The Joint FAO/WHO Food Contamination Monitoring Programme reported median levels of this compound and this compound epoxide in various food samples from Austria, Canada, Denmark, Guatemala, Japan, the Netherlands, and the USA between 1980 and 1982 nih.gov. Notably, in Japan, cow's milk showed a median level of 13 µg/L on a fat basis nih.gov.

A German study reported by WHO (1984b) found that the average total residue in milk and milk products was less than 0.05 mg/kg nih.gov. However, levels in human milk were approximately 10 times higher, with this compound at 0.1 mg/kg and this compound epoxide at 0.34 mg/kg in milk fat nih.gov.

As part of the Canadian national surveillance program from 1984 to 1989, 1,227 samples of fruits, vegetables, meats, dairy products, and wine were analyzed nih.gov. Four samples, specifically 2 out of 21 carrots and 2 out of 100 cucumbers, contained this compound and its epoxide residues at levels of 0.01–0.02 mg/kg nih.gov.

Monitoring data from the USA in 1991-1992 indicated no detectable residues in approximately 700 carrot samples and 2,200 tomato samples fao.org. Similarly, in Sweden from 1990-1992 , no residues were found in 360 carrot samples or 1,249 tomato samples fao.org. However, residues were detected in one of 301 imported melon samples (0.03 mg/kg) and two of 71 imported squash samples (0.04 and 0.05 mg/kg) fao.org.

In the Netherlands between 1987 and 1991, routine analysis of approximately 15,200 samples of fruits, vegetables, and cereal grains detected this compound and this compound epoxide residues in 13 samples, including 3 apple samples, with a limit of determination of 0.01 mg/kg fao.org.

this compound and this compound epoxide residues have also been successfully determined in real pork samples nih.gov.

The U.S. Environmental Protection Agency (EPA) revoked all tolerances for this compound residues in food and feed commodities in 1989, replacing them with action levels epa.gov.

Table 3: this compound and this compound Epoxide Residues in Food Commodities

CommodityLocation/Study PeriodConcentration Range (this compound + Epoxide)NotesReference
Cow's MilkJapan, 1980–8213 µg/L (median, fat basis)Joint FAO/WHO Monitoring Programme nih.gov
Human MilkGermany, 1984b0.1 mg/kg (this compound), 0.34 mg/kg (this compound Epoxide) in milk fatAverage total residue in milk products <0.05 mg/kg nih.gov
CarrotsCanada, 1984–890.01–0.02 mg/kg (2/21 samples)Canadian National Surveillance Programme nih.gov
CucumbersCanada, 1984–890.01–0.02 mg/kg (2/100 samples)Canadian National Surveillance Programme nih.gov
CarrotsUSA, 1991–92Not detected (approx. 700 samples)Limit of determination 0.01–0.02 mg/kg fao.org
TomatoesUSA, 1991–92Not detected (approx. 2200 samples)Limit of determination 0.01–0.02 mg/kg fao.org
MelonsSweden, 1990–920.03 mg/kg (1/301 imported samples)Limit of determination 0.01–0.02 mg/kg fao.org
SquashSweden, 1990–920.04–0.05 mg/kg (2/71 imported samples)Limit of determination 0.01–0.02 mg/kg fao.org
Fruits, Vegetables, Cereal GrainsNetherlands, 1987–91Detected in 13 of 15,200 samples (3 apples)Limit of determination 0.01 mg/kg fao.org
FishUSA, 1967–680.01–8.46 mg/kg (in 32% of samples)- nih.gov
OystersUSA<0.01 mg/kg (average)- nih.gov

Ecological Risk Assessment Frameworks and Applications for Heptachlor

Methodological Approaches in Ecological Risk Assessment

Ecological Risk Assessment (ERA) is a structured process designed to collect, organize, and analyze environmental data to evaluate the likelihood of adverse effects of contaminants on ecosystems rivm.nl. The general framework for ERA, as outlined by the U.S. Environmental Protection Agency (EPA), typically involves three main phases: problem formulation, analysis (including exposure and effects assessment), and risk characterization rivm.nlresearchgate.net.

Problem formulation is the initial step where assessment endpoints (the ecological values to be protected) and measurement endpoints (measurable characteristics related to the assessment endpoints) are established epa.gov. For heptachlor, this involves identifying the ecological receptors potentially at risk and the pathways through which exposure might occur.

The analysis phase involves evaluating both the exposure of ecological receptors to this compound and its epoxide, and the ecological effects resulting from such exposure. Common methodologies for conducting site-specific ecological investigations include:

Further soil/water/sediment sampling: To determine the presence and concentrations of contaminants epa.govohio.gov.

Tissue residue studies: To assess contaminant levels in organisms epa.gov.

Toxicity testing: Direct evaluation of effects on organisms epa.gov.

Population or community evaluations: Assessing impacts at higher levels of biological organization epa.gov.

A tiered approach is often employed in ERAs, allowing for a progressive refinement of the assessment from simple screening to more detailed evaluations rivm.nlservice.gov.ukornl.gov. This approach ensures that adequate data are collected to support the assessment, with later tiers refining information like toxicity data and interpreting impacts at population, community, or ecosystem levels service.gov.uk. Terrestrial ecological risk assessment, in particular, can be more complex than aquatic risk assessment due to the heterogeneous nature of soil systems and the less uniform distribution of soil pollution rivm.nl.

Species Sensitivity Distribution Derivation and Application

Species Sensitivity Distributions (SSDs) are increasingly integrated into ecological risk assessment procedures to determine chemical concentrations that are protective of most species in an environment psu.eduru.nl. An SSD is a cumulative plot of logarithmically transformed toxicity values (e.g., No Observed Effect Concentrations or NOECs) against rank-assigned percentiles for various species, to which a statistical distribution is fitted psu.edu.

The primary purpose of an SSD analysis is to calculate a hazardous concentration for a specified percentage of species, commonly referred to as the HC5 (hazardous concentration for 5% of species), or the 95% protection level psu.edu. This HC5 value is often used to derive Predicted No Effect Concentrations (PNECs) for risk assessment psu.edu.

For this compound, SSDs have been utilized to derive guidance values for the protection of aquatic species. For instance, a guidance value for this compound in freshwater, based on SSDs for the protection of 99% of species with 50% confidence, was derived at 10 ng/L who.intfraunhofer.de. Similarly, for the marine environment, a guidance value of 5 ng/L was derived using 18 toxicity values who.int.

Different statistical models, such as log-normal or log-logistic models, are typically fitted to the SSD data psu.edu. When constructing SSDs, considerations include how to incorporate multiple species values, such as including only the single most sensitive value, all reliable available data, or geometric/arithmetic mean species summaries psu.edu.

Characterization of Risks to Aquatic Ecosystems

This compound and its metabolite, this compound epoxide, pose significant risks to aquatic ecosystems due to their high toxicity and potential for bioaccumulation epa.govnih.govfortunejournals.com. This compound is classified as very highly toxic to both warmwater and coldwater fish, as well as freshwater invertebrates epa.gov. It is also clearly toxic to a range of freshwater and marine species, including algae, where growth has been observed to be affected by exposure nih.gov.

Studies indicate that this compound and this compound epoxide can bioaccumulate in fish and freshwater invertebrates epa.gov. For instance, this compound epoxide is less soluble in water than this compound and has a high potential for bioconcentration in the aquatic food chain, with estimated Bioconcentration Factors (BCFs) for this compound epoxide being 1,698 in mussels (Mytilus edulis), 851 in oysters (C. virginica), and 2,330 in Asiatic clam fat (C. manilensis) nih.gov. This compound itself has BCFs of 10,630 in Asiatic clam fat (Corbicula manilensis), 2,570 in soft clams (Mya arenaria), and 8,11 in oysters (Crassostrea virginica) nih.gov.

Despite the established toxicity, there is a recognized lack of recent data on the toxicity of this compound in the environment, and existing studies often exhibit varying test procedures, making reliable data comparison difficult who.int. Furthermore, due to the high hydrophobicity and potential volatility of this compound and this compound epoxide, many acute ecotoxicity studies conducted under static conditions with nominal concentrations may underestimate actual toxicity, leading to data being discarded due to low reliability europa.eu.

Reported this compound concentrations in freshwater environments frequently exceed the derived guidance value of 10 ng/L; for example, a concentration of 62,000 ng/L has been reported, exceeding the guidance value by over 1000-fold who.int. In contrast, for seawater, the highest reliable this compound concentration reported is about 0.15 ng/L, which does not exceed the marine guidance value of 5 ng/L, suggesting a lower risk for the marine environment who.int. However, this compound epoxide is generally considered twice as toxic as this compound to mammals, and this difference in toxicity should be considered in aquatic risk assessments europa.eu.

Table 1: Aquatic Toxicity Guidance Values and Measured Concentrations for this compound

EnvironmentGuidance Value (ng/L)Highest Reported Concentration (ng/L)Exceedance FactorRisk Implication
Freshwater10 who.int62,000 who.int>1000-fold who.intHigh risk who.int
Marine5 who.int0.15 who.intNot exceeded who.intLow risk who.int

Note: This is a representation of an interactive data table.

Characterization of Risks to Terrestrial Ecosystems

This compound's persistence in soil systems is a significant concern for terrestrial ecosystems, although it is generally not persistent in water systems herts.ac.uk. The bioavailability of this compound and its epoxide in soil is influenced by different soil types, as these compounds are prone to aging and sequestration inchem.orgwho.int.

Available data suggest that this compound exhibits moderate toxic effects on terrestrial vertebrates who.intnih.gov. It is classified as highly toxic to both upland game birds and waterfowl, and moderately toxic to mammals epa.govherts.ac.uk. This compound has been detected in the tissues and eggs of birds, amphibians, reptiles, seals, and whales who.intnih.gov. For instance, levels of this compound/heptachlor epoxide in the lower milligram per kilogram range have been detected in birds and bird eggs from contaminated areas like the Göksu Delta, Turkey who.int.

Despite these observations, there is a notable insufficiency of reliable toxicity studies for the terrestrial compartment to enable a quantitative risk characterization of this compound inchem.orgwho.int. This lack of data also extends to understanding the differences in this compound degradation in soils of moderate versus tropical regions who.int. Consequently, the full impact of detected concentrations on bird populations and other terrestrial wildlife remains largely speculative due to data gaps who.int.

This compound's historical use as a termiticide further highlights the potential for terrestrial exposure, as residues can persist in soil for extended periods who.intca.gov.

Bioaccumulation and Biomagnification in Risk Characterization

Bioaccumulation refers to the uptake and retention of a substance by an organism from all exposure routes (e.g., water, food, sediment), leading to a concentration in the organism's tissues greater than in the surrounding environment hawaii.govsci-hub.se. Biomagnification is the process by which the concentration of a substance increases progressively at successively higher trophic levels in a food chain nih.govhawaii.gov. This compound and its primary metabolite, this compound epoxide, are highly lipophilic substances, indicating a high potential for both bioconcentration and biomagnification nih.goveuropa.eu.

This compound is readily metabolized to this compound epoxide by higher trophic level organisms nih.gov. While biomagnification of this compound itself may not be significant, this compound epoxide, being more persistent and lipophilic, exhibits significant biomagnification in both aquatic and terrestrial food chains nih.govca.gov.

Table 2: Bioconcentration Factors (BCFs) for this compound and this compound Epoxide in Aquatic Organisms

CompoundOrganismBCF ValueSource
This compoundAsiatic clam fat (Corbicula manilensis)10,630 nih.gov
This compoundSoft clams (Mya arenaria)2,570 nih.gov
This compoundOysters (Crassostrea virginica)8,511 nih.gov
This compound EpoxideMussels (Mytilus edulis)1,698 nih.gov
This compound EpoxideOysters (C. virginica)851 nih.gov
This compound EpoxideAsiatic clam fat (C. manilensis)2,330 nih.gov

Note: This is a representation of an interactive data table.

An example illustrating the food-chain transfer of this compound involves its application on pineapple plantations, where chopped leaves fed to dairy cattle resulted in the excretion of metabolically formed this compound epoxide in dairy milk who.int. Studies have shown that this compound and its epoxide are found in fish and other aquatic organisms, amphibians, reptiles, birds, bird eggs, and aquatic and terrestrial mammals inchem.org.

While Trophic Magnification Factors (TMFs) were not explicitly calculated in some assessments, data allow for the calculation of worst-case Biomagnification Factor (BMF) values. For the aquatic food chain, BMF values for this compound and this compound epoxide were reported as low (1.11 and 2.26, respectively). However, these values become significantly high when considering the upper levels of the food chain, such as from fish to mammals (11.5 for this compound and 19.8 for this compound epoxide), underscoring the substantial biomagnification potential at higher trophic levels europa.eu.

Challenges and Future Directions in Ecological Risk Assessment for Persistent Organic Pollutants

Specific challenges pertinent to this compound's ecological risk assessment include:

Lack of recent and reliable toxicity data: There is a scarcity of up-to-date information on this compound's toxicity in the environment, and inconsistencies in older study methodologies make data comparison difficult who.int.

Insufficient data for quantitative terrestrial risk characterization: Especially for the terrestrial compartment, available toxicity studies are often not sufficient to enable a robust quantitative risk assessment inchem.orgwho.int.

Bioavailability complexities: this compound and its epoxide are prone to aging and sequestration in soil, which impacts their bioavailability, yet data on degradation differences across soil types (e.g., moderate vs. tropical regions) are lacking inchem.orgwho.int.

Uncertainties in analytical measurements: In some environmental samples, it is not certain whether measured values are truly due to this compound contamination or experimental/calculational errors who.int.

Future directions in ecological risk assessment for POPs emphasize the need for a more comprehensive and refined approach researchgate.netalliedacademies.org. This includes:

Mandatory introduction of new toxicity endpoints: Beyond acute toxicity, chronic toxicity tests designed to detect time-cumulative effects and population-level endpoints (e.g., fecundity, delayed mortality) are crucial for assessing species recovery and survival alliedacademies.org.

Improved exposure assessments: Field monitoring data should integrate both highest and average residue levels, as peak concentrations can determine significant ecological impacts alliedacademies.org.

Incorporation of bioavailability measures: Systematically integrating measures of bioavailability into ERA frameworks can lead to more realistic risk estimates rivm.nl.

Site-specific and tiered assessments: Recognizing that each site is unique, site-specific assessments, often employing tiered approaches and weight-of-evidence methods, are essential rivm.nlservice.gov.uk.

Assessing at larger scales: There is an ongoing shift towards undertaking more complex ecological assessments of whole populations and communities across ecologically meaningful landscapes, moving beyond small-scale evaluations researchgate.net.

International collaboration and regulatory frameworks: The Stockholm Convention, which restricted or banned this compound, plays a vital role in global efforts to manage POPs, highlighting the need for continued international cooperation and strengthened regulatory frameworks inchem.orgekb.egfrontiersin.org.

Bioremediation and Advanced Decontamination Technologies for Heptachlor

Biological Remediation Strategies

Biological remediation strategies leverage living organisms, primarily microorganisms and plants, to transform or remove pollutants from contaminated environments. These methods are often favored for their environmental compatibility, cost-effectiveness, and potential for in-situ application.

Microbial Degradation

Microbial degradation involves the use of bacteria, fungi, and other microorganisms that possess the enzymatic machinery to metabolize and detoxify heptachlor. Various microbial species have been identified and studied for their ability to degrade this persistent organic pollutant.

Studies have reported the isolation of several microorganisms capable of degrading this compound, including genera such as Bacillus, Fusarium, Micromonospora, Nocardia, Aspergillus, Rhizopus, and Streptococcus. iwaponline.com A facultative anaerobic Gram-negative bacterial strain, identified as Shigella (strain H), was isolated from sludge contaminated with this compound. This strain demonstrated significant degradation capabilities, achieving over 88.2% degradation of an initial this compound concentration of 300 μg/L within 130 hours at 30 ± 0.5 °C and an optimal pH range of 7.1–7.6. Strain H can utilize this compound and its metabolites, such as 1-hydroxychlordene (B150176) and this compound epoxide, as carbon sources, with metabolite concentrations decreasing over time. Field experiments further validated its effectiveness, showing a 66.5% degradation rate in laboratory simulations and 51.2% in real soil after 30 days. iwaponline.com

White-rot fungi, known for their powerful ligninolytic enzyme systems, have also shown promise in this compound degradation. Extensive research on 18 species of white-rot fungi, including Phlebia tremellosa, P. brevispora, and P. acanthocystis, revealed their capacity to remove this compound. Specifically, P. tremellosa, P. brevispora, and P. acanthocystis removed approximately 71%, 74%, and 90% of this compound, respectively, after 14 days of incubation. Common metabolic products observed from these fungal cultures included this compound epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxy-chlordene. academicjournals.orgmdpi.com Another white-rot fungus, Pleurotus ostreatus, demonstrated an 89% elimination of this compound after 28 days of incubation, with chlordene (B1668713) identified as the primary metabolite. This fungus also degraded approximately 32% of this compound epoxide, producing this compound diol. Furthermore, the spent mushroom waste (SMW) of Pleurotus ostreatus proved effective, degrading about 91% of this compound and 26% of this compound epoxide over 28 days, indicating its potential for bioremediation in contaminated environments. researchgate.netjchemrev.com

Soil bacteria, such as Raoultella ornithinolytica B4 (previously identified as Citrobacter sp.), have been reported to achieve almost 100% removal of this compound from mineral medium supplemented with the compound over a 30-day cultivation period, with 1-hydroxychlordene as a detected metabolite. rjpbcs.com Mixed cultures of soil microorganisms have also been observed to convert this compound into various products, including chlordene, 1-exohydroxychlordene, this compound epoxide, and chlordene epoxide. cdc.govwho.intoup.com

Table 1: Examples of Microbial Degradation of this compound

Microorganism/GroupConditions/Initial ConcentrationDegradation EfficiencyTimeframeKey Metabolites/NotesSource
Shigella strain H300 μg/L this compound, 30°C, pH 7.1-7.6>88.2%130 hours1-hydroxychlordene, this compound epoxide; effective in soil iwaponline.com
Phlebia tremellosaFungal culture~71%14 daysThis compound epoxide, 1-hydroxychlordene academicjournals.orgmdpi.com
Phlebia brevisporaFungal culture~74%14 daysThis compound epoxide, 1-hydroxychlordene academicjournals.orgmdpi.com
Phlebia acanthocystisFungal culture~90%14 daysThis compound epoxide, 1-hydroxychlordene academicjournals.orgmdpi.com
Pleurotus ostreatusFungal inoculum~89%28 daysChlordene (primary); also degrades this compound epoxide (32%) to this compound diol researchgate.netjchemrev.com
Pleurotus ostreatus SMWArtificially contaminated soil~91% (this compound), ~26% (this compound epoxide)28 days researchgate.net
Raoultella ornithinolytica B4 (Citrobacter sp.)0.2-2.0 μg/g this compound in MM~100%30 days1-hydroxychlordene rjpbcs.com

Phytoremediation Approaches

Phytoremediation utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants in soil and water. It is considered an environmentally friendly and cost-effective alternative to conventional remediation methods. aloki.hu

Studies have investigated the potential of various plant species for the phytoremediation of this compound. Ricinus communis L., a tropical plant species, was evaluated for its ability to promote the degradation of 15 persistent organic pollutants (POPs), including this compound, over a 66-day period. Measurements in the rhizosphere soil indicated that the roots of Ricinus communis L. could reduce pesticide concentrations, achieving remediation efficiencies ranging from 25% to 70%. The research suggested that compounds with higher hydrophobicity, such as this compound, tend to concentrate more in root tissues. nih.gov

Paulownia tomentosa has also been investigated for its phytoremediation potential concerning organochlorine pesticides, including this compound. While this compound itself was rapidly transformed in the living organisms, its more persistent and hazardous metabolite, this compound epoxide, was detected in the plant tissues. For instance, this compound epoxide concentrations of 95.5 ± 13.5 µg kg−1 were found in the above-ground biomass and 102 ± 3.3 µg kg−1 in the roots of P. tomentosa grown in contaminated soil. mdpi.com Additionally, plants belonging to the Cucurbitaceae family have been noted for their use in remediating organic pollutants like this compound. researchgate.net

Table 2: Examples of Phytoremediation of this compound

Plant SpeciesContaminant/MatrixRemediation OutcomeTimeframeNotesSource
Ricinus communis L.This compound in soil25-70% reduction in pesticide concentration66 daysHigher hydrophobicity correlated with root accumulation nih.gov
Paulownia tomentosaThis compound in soilThis compound transformed; this compound epoxide accumulated in tissues (e.g., 95.5-102 µg kg−1)Not specifiedThis compound epoxide is a persistent metabolite mdpi.com
Cucurbitaceae familyThis compoundUsed for remediationNot specifiedGeneral mention of family's utility researchgate.net

Physico-Chemical Treatment Methods

Physico-chemical treatment methods involve the application of physical and chemical principles to remove, transform, or destroy pollutants. These methods are often effective for a wide range of contaminants and can be scaled for different levels of contamination.

Adsorption Technologies

Adsorption is a widely used physico-chemical method for removing contaminants from aqueous solutions, where pollutants adhere to the surface of an adsorbent material.

Natural adsorbents, such as pine bark, have been explored for their efficacy in removing this compound from contaminated water. Pine bark, obtained as a sawmill by-product, demonstrated a high removal efficiency of 93.6% for this compound from aqueous solutions, with an equilibrium time of 24 hours. researchgate.netindiaenvironmentportal.org.in Activated carbon (AC) is also a commonly utilized adsorbent for the removal of organic pesticides, including this compound, though its efficiency can be negatively impacted by the presence of natural organic matter due to competitive adsorption. researchgate.netindiaenvironmentportal.org.in

Advanced materials like bimetallic iron/copper (Fe/Cu) nanoparticles have shown exceptional performance in this compound removal. A study investigating these nanoparticles reported a remarkable 99.3% removal efficiency for this compound from aqueous solutions under optimized conditions: pH 7.0, a bimetallic Fe/Cu dosage of 0.33 g/L, an initial this compound concentration of 2 µg/L, a contact time of 30 minutes, and a stirring rate of 250 rpm. tandfonline.com

Table 3: Examples of Adsorption Technologies for this compound Removal

Adsorbent MaterialContaminant/MatrixRemoval EfficiencyConditions/NotesSource
Pine BarkThis compound from aqueous solutions93.6%Equilibrium time 24h researchgate.netindiaenvironmentportal.org.in
Bimetallic Fe/Cu NanoparticlesThis compound from aqueous solutions99.3%pH 7.0, 0.33 g/L dosage, 2 µg/L initial concentration, 30 min contact time, 250 rpm stirring tandfonline.com

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and non-selective oxidants capable of degrading a wide range of recalcitrant compounds. researchgate.netmdpi.com

Various AOPs have been applied for the destruction of this compound. Ozonation and hydrogen peroxide-ozone (HP-ozone) oxidation have been studied for their effectiveness in degrading this compound. Direct ozonation was found to facilitate the decomposition of the pesticide. While the hydroxyl radical is a powerful oxidant, it was not identified as the primary oxidant in direct ozonation for this compound. The HP-ozone process, however, demonstrated greater effectiveness than ozonation alone under specific process conditions. The oxidation products of this compound from these processes include formaldehyde, acetaldehyde, glyoxal, glyoxylic acid, and this compound epoxide. researchgate.netntnu.no

Another effective AOP is hydrogen peroxide-ultraviolet (HP-UV) oxidation. This process has been shown to be highly efficient in the destruction of this compound, capable of reducing concentrations to below regulated maximum contaminant levels (MCLs) within short reaction times and with low oxidant dosages. researchgate.net

Table 4: Examples of Advanced Oxidation Processes for this compound Degradation

AOP TypeContaminant/MatrixOutcome/EfficiencyKey Products/NotesSource
OzonationThis compoundFacilitates decompositionFormaldehyde, acetaldehyde, glyoxal, glyoxylic acid, this compound epoxide researchgate.netntnu.no
HP-Ozone OxidationThis compoundMore effective than ozonation alone under certain conditionsFormaldehyde, acetaldehyde, glyoxal, glyoxylic acid, this compound epoxide researchgate.netntnu.no
HP-UV OxidationThis compoundHighly effective, meets MCLsAchieved at short reaction times and low oxidant dosages researchgate.net

Catalytic Hydrogenation

Information regarding detailed research findings or data tables specifically on the catalytic hydrogenation of this compound was not extensively available within the scope of the conducted research.

Waste Management and Disposal Technologies

The management and disposal of wastes containing persistent organic pollutants (POPs) such as this compound are subject to strict regulations, often prohibiting disposal to landfills or other direct environmental releases nih.gov. Due to its classification as a POP, the general uses of this compound were largely canceled in the United States by 1978, with a commercial sale ban by 1988, except for specific applications like fire ant control in underground transformers wikipedia.orgnih.govnih.govinvivochem.cn.

Various technologies are employed for the destruction and decontamination of POPs, including this compound and its related compounds. High-temperature incineration is a primary method for destroying POPs waste uni.luwikipedia.org. This process is designed to achieve irreversible transformation of the pollutants. For instance, Australia has utilized programs like ChemCollect to destroy stockpiles of banned organochlorine pesticides, including this compound nih.gov. In cases where a country lacks the capacity for environmentally sound destruction, overseas destruction of POPs waste may be permitted under international agreements like the Basel Convention nih.govwikipedia.org.

Beyond incineration, other approaches for pesticide destruction and removal encompass physical/mechanical removal, chemical degradation, biodegradation, combined chemical-biological methods, and advanced oxidation processes (AOPs). For example, the treatment of polychlorinated biphenyls (PCBs), which are also POPs and often managed alongside organochlorine pesticides, requires specialized facilities if concentrations exceed 50 mg/kg nih.gov.

Efficacy and Feasibility Studies of Remediation Techniques

Remediation of this compound-contaminated sites often involves a range of advanced technologies, with a growing focus on methods that offer high efficiency and minimal secondary pollution.

Bioremediation

Microbial treatment has emerged as a preferred method for the remediation of soil and water contaminated with this compound due to its advantages, including low energy consumption, high efficiency, and mild reaction conditions. This compound and its metabolites, such as this compound epoxide, can be converted into less-toxic small molecular compounds through a series of biochemical reactions, including epoxidation, hydrolysis, and dechlorination.

Research has identified specific microbial strains capable of degrading this compound. For instance, a novel bacterial strain, designated "strain H" and identified as belonging to the genus Shigella, demonstrated significant degradation capabilities. This strain could utilize this compound, as well as its degradation products like 1-hydroxychlordene and this compound epoxide, as a carbon source. In laboratory settings, strain H achieved over 88% degradation of this compound after 130 hours. The efficacy of this strain was observed to be concentration-dependent; the degradation rate increased with this compound concentration up to 300.2 μg L⁻¹, reaching a maximum of 87.2%. However, at higher concentrations (e.g., 501.3 μg L⁻¹), the degradation rate decreased to 62.5%, indicating potential inhibition of microbial growth by excessive pollutant levels.

Table 1: this compound Degradation by Strain H at Various Initial Concentrations

Initial this compound Concentration (μg L⁻¹)Degradation Rate (%)Lag Period (h)
50>88<20
100>8820-60
300.287.220
401.575.6>60
501.362.5>60

White-rot fungi also show promise in bioremediation efforts. An inoculum of Pleurotus ostreatus demonstrated the ability to eliminate approximately 89% of this compound in a liquid medium over 28 days, with chlordene identified as the primary metabolite. Furthermore, this fungal inoculum degraded about 32% of this compound epoxide, yielding this compound diol as a metabolite. When applied to artificially contaminated soil, spent mushroom waste (SMW) from Pleurotus ostreatus achieved approximately 91% degradation of this compound and 26% degradation of this compound epoxide over the same 28-day period, suggesting its potential for environmental bioremediation.

Anaerobic microbial strains have also been successful in degrading this compound alongside other organochlorine pesticides such as aldrin, endrin, dieldrin, and hexachlorobenzene (B1673134) (HCB). Despite these successes, challenges in bioremediation include the potential toxicity of very high contaminant concentrations to microorganisms and the unpredictable nature of degradation byproducts invivochem.cn.

Advanced Decontamination Technologies

Beyond biological approaches, several advanced physical and chemical decontamination technologies are being explored for this compound and its epoxide.

Adsorption and Membrane Technologies: These methods are utilized for the removal of toxic organic pollutants, including this compound epoxide, from aqueous solutions.

Nano Zero Valent Iron (nZVI): Green nZVI has shown effectiveness in removing this compound epoxide from aqueous solutions. Studies indicate that for initial concentrations of 100 μg/L and 10 μg/L, removal efficiencies ranged from 55% to 100%, respectively, under neutral pH conditions (pH 7), with an nZVI dose of 0.8 g/L and a reaction time of 80 minutes. The dose of nZVI was found to be the most critical operating condition influencing removal efficiency. nZVI nanoparticles facilitate pollutant removal through both reductive degradation and adsorption, converting toxic compounds into less harmful byproducts.

Table 2: this compound Epoxide Removal Efficiency Using Green Nano Zero Valent Iron (nZVI)

Initial this compound Epoxide Concentration (μg/L)nZVI Dose (g/L)pHReaction Time (min)Removal Efficiency (%)
1000.878055
100.8780100

Heterogeneous Photocatalysis: This relatively new technique offers a promising avenue for the complete degradation of various toxic pollutants. It is driven by renewable energy sources and typically employs semiconductor nanomaterials as catalysts.

Ozonation: This method involves the use of ozone, often in combination with ultraviolet (UV) radiation. This combination generates highly reactive hydrogen radicals that can effectively degrade pesticides through oxidation. The efficiency of the degradation process is observed to increase with higher ozone concentrations.

Electrochemical Oxidation: This technology leverages electron and current movement to remove pesticides from the environment and has been reported as an efficient method for the degradation of organochlorine pesticides.

Thermal Desorption: This physical remediation technique has demonstrated high efficacy, proving over 99% effective at removing contaminants, including pesticides, from soil. The estimated cost for this treatment ranges from $155 to $205 per ton invivochem.cn.

Zero-Valence Iron and Iron Oxide: These materials have been successfully used to destroy organochlorine pesticides, such as aldrin, lindane, and DDT, in water. High degradation rates, including 79.81% and 100% for aldrin, HCH, and DDT respectively, have been observed within 12 hours.

Regulatory Evolution and Policy Implications in Environmental Research on Heptachlor

Historical Regulatory Actions and Use Restrictions

Heptachlor was first registered in the United States in 1952, finding extensive use as a broad-spectrum insecticide on numerous agricultural crops, including corn, small grains, and sorghum, from 1953 to 1974. It was also applied for home and garden insect control, termite management, and as a seed treatment epa.govcdc.gov. The compound was effective against a variety of pests such as ants, cutworms, maggots, thrips, weevils, and wireworms cdc.govherts.ac.uk.

Concerns regarding this compound's environmental persistence, bioaccumulation in the food chain, and demonstrated carcinogenic potential in laboratory animals led to significant regulatory actions epa.govcdc.govpic.inttidjma.tn. In November 1974, the U.S. Environmental Protection Agency (EPA) issued a Notice of Intent to Cancel nearly all registered uses of this compound, with exceptions initially for subterranean termite control and dipping of non-food plants epa.govcdc.govcdc.gov. Most agricultural uses were phased out over a five-year period, concluding by July 1, 1983 cdc.gov.

By March 1978, most uses of this compound were cancelled in the U.S. epa.gov. The sale, distribution, and shipment of existing stocks of all this compound products were prohibited in the United States by 1988, with an exemption for its use in controlling fire ants in underground power transformers and cable boxes epa.govcdc.govcdc.govwikipedia.orgepa.gov. This specific use was exempted due to its believed negligible exposure risk epa.govcdc.gov. All this compound tolerances (residue limits in foods) were revoked in 1989 and replaced with action levels, which were intended to be lowered as environmental residues declined epa.gov.

Globally, control actions to ban or severely restrict this compound began as early as 1958 in at least 28 countries pic.int. By 1988, the European Economic Community (EEC) countries had banned it as an agricultural chemical pic.int. Canada phased out most food uses by 1970, with additional uses discontinued (B1498344) by 1976, and the last product registration by the registrant was discontinued in 1985 pic.int. In Western Australia, the use of this compound for argentine (B1223179) ant control was temporarily suspended in February 1988 due to public concerns over human health and environmental contamination, though it continued for termite control dbca.wa.gov.au.

The regulatory timeline for this compound in the U.S. demonstrates a progressive reduction in its permitted applications:

YearRegulatory Action / Use RestrictionSource
1952First registered in the United States epa.govepa.gov
1953-1974Extensive use as broad-spectrum insecticide on agricultural crops and for termite/household insect control cdc.gov
1974EPA issues Notice of Intent to Cancel most registered uses, citing cancer risk, persistence, and bioaccumulation epa.govcdc.govcdc.gov
March 1978Most uses cancelled in the U.S. epa.gov
July 1, 1983Phase-out of remaining agricultural uses completed cdc.gov
1988Commercial sale banned in the U.S.; use restricted to fire ant control in underground power transformers cdc.govcdc.govepa.gov
1989All food tolerances revoked, replaced with action levels epa.gov

International Conventions and Agreements

The persistent nature and potential for long-range environmental transport of this compound led to its inclusion in major international agreements aimed at controlling Persistent Organic Pollutants (POPs). This compound is recognized as a POP inchem.org.

The Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, lists this compound in Annex A, effectively prohibiting its production and use inchem.org. This convention aims to eliminate or restrict the production and use of POPs globally due to their adverse effects on human health and the environment inchem.org.

Furthermore, the international trade of this compound is regulated by the Rotterdam Convention on Prior Informed Consent (PIC) for Certain Hazardous Chemicals and Pesticides in International Trade nih.govnih.gov. This convention, which entered into force on February 24, 2004, stipulates that the export of this compound can only occur with the prior informed consent of the importing Party nih.gov. This mechanism ensures that countries receiving hazardous chemicals have the necessary information to make informed decisions about their import.

Development of Environmental Quality Criteria and Action Levels

The recognition of this compound's persistence and bioaccumulative properties necessitated the development of environmental quality criteria and action levels to protect human health and ecosystems. Environmental quality criteria are scientifically derived benchmarks for concentrations of pollutants in environmental media (like water, soil, or air) that are not expected to cause adverse effects. Action levels, particularly in food, are limits set for unavoidable residues resulting from environmental contamination, which are progressively lowered as actual residue levels decline epa.gov.

In the United States, the EPA established a Maximum Contaminant Level (MCL) for this compound in drinking water at 0.0004 mg/L, and for its metabolite, this compound epoxide, at 0.0002 mg/L wikipedia.org. The U.S. Food and Drug Administration (FDA) set limits on food crops at 0.01 ppm, in milk at 0.1 ppm, and on edible seafoods at 0.3 ppm wikipedia.org. These limits reflect efforts to mitigate human exposure, particularly through dietary intake. In 1989, all this compound tolerances (residue limits) in foods were revoked by the EPA and replaced with action levels, which were designed to be lowered over time as environmental residues decreased epa.gov.

The Joint Meeting on Pesticide Residues (JMPR) of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) estimated an acceptable daily intake of this compound plus this compound epoxide at 0-0.0005 mg/kg body weight inchem.org. This meeting also recommended practical residue limits for various food items, including 0.01 mg/kg for citrus fruit, 0.5 mg/kg for crude soya bean oil, 0.05 mg/kg for vegetables, and 0.15 mg/kg for milk and milk products inchem.org.

In the European Union, this compound is banned and not included in Annex I of Directive 91/414/EEC, and its use is prohibited by Regulation 850/2004/EC europa.eu. The Environmental Quality Standard (EQS) for this compound and this compound epoxide in the EU is derived from the protection of human health via consumption of fishery products, indicating the critical pathway of exposure europa.eu.

Scientific Basis for Policy Decisions and Risk Management Frameworks

Policy decisions and risk management frameworks concerning this compound have been fundamentally shaped by scientific research demonstrating its adverse environmental and health impacts. The scientific basis for these actions primarily stems from studies on its persistence, bioaccumulation, and toxicity.

This compound is classified as a persistent organic pollutant (POP) due to its highly stable structure, allowing it to remain in the environment for decades wikipedia.orginchem.org. Its half-life in soil can range from approximately 0.11 to 0.34 years, with some studies suggesting residues could be found up to 14 years after initial application wikipedia.org. This compound is lipophilic and poorly soluble in water, leading to its accumulation in the fatty tissues of humans and animals cdc.govwikipedia.orginchem.org. Its primary environmental metabolite, this compound epoxide, is even more persistent and readily accumulates in the food chain, exhibiting greater toxicity than the parent compound cdc.govwikipedia.orgeuropa.eu.

Research findings that underpinned regulatory actions include:

Carcinogenicity: this compound and its metabolite, this compound epoxide, were demonstrated to cause cancer, specifically liver tumors, in laboratory mice and rats epa.govpic.intepa.gov. The U.S. EPA classifies this compound and this compound epoxide as Group B2, "probable" human carcinogens epa.govpic.int.

Bioaccumulation and Food Chain Contamination: The ability of this compound and its epoxide to persist in soil for many years and bioaccumulate throughout the food chain was a major concern epa.govcdc.govpic.inttidjma.tn. This led to human exposure through contaminated drinking water, food, and even breast milk wikipedia.orgepa.govinchem.org.

Ecotoxicity: this compound is toxic to various non-target organisms, including other mammals, birds, fish, and aquatic organisms herts.ac.ukpic.int. It is highly toxic to honeybees and most aquatic species herts.ac.uk.

Persistence and Mobility: Studies showed that this compound can volatilize from soil and be transported through air and water cdc.govinchem.org. Despite its low water solubility, it can leach from contaminated soil into surface and groundwater tidjma.tndbca.wa.gov.au.

These detailed research findings provided the scientific rationale for the EPA's decision to cancel most registered uses of this compound in the 1970s and convert food tolerances to action levels in the 1980s epa.gov. The ongoing restriction of this compound to specific, contained uses, such as fire ant control in underground transformers, is a direct result of risk management frameworks designed to minimize human and environmental exposure based on these scientific findings epa.govcdc.govepa.gov.

Challenges in Global Regulatory Harmonization for Persistent Organic Pollutants

Despite international conventions like the Stockholm and Rotterdam Conventions, achieving complete global regulatory harmonization for persistent organic pollutants (POPs) like this compound presents significant challenges. While these conventions provide a framework for coordinated action, disparities in national legislation, enforcement capabilities, and economic priorities can hinder full harmonization.

One challenge lies in the varying timelines and degrees of restriction adopted by different countries prior to the global conventions pic.int. For instance, while many developed nations banned or severely restricted this compound by the 1970s and 1980s, some tropical and subtropical countries continued limited uses, such as for seed treatment or pre-planting agricultural applications on specific crops, under strict conditions pic.int. This historical divergence means that legacy contamination levels and ongoing, albeit restricted, uses can vary significantly across regions.

Another challenge is the continuous monitoring and management of existing environmental contamination. Even with bans in place, this compound persists in soil and aquatic ecosystems for decades due to its chemical stability tidjma.tnwikipedia.org. This legacy pollution can lead to ongoing exposure through the food chain and water supplies, necessitating long-term environmental monitoring and remediation efforts, which may not be uniformly implemented or funded globally tidjma.tnwikipedia.orgepa.gov.

Furthermore, the complexity of technical-grade products, which often contain this compound alongside related compounds like chlordane (B41520), can complicate analysis and regulation inchem.orgiarc.fr. The independent degradation of each component makes residue determination difficult iarc.fr.

The issue of "unavoidable residues" and the establishment of action levels, rather than outright zero tolerances, in some contexts also highlights a challenge in harmonization epa.gov. While action levels are designed to decline, the presence of any detectable residues, even from historical contamination, requires ongoing vigilance and consistent international standards for acceptable levels.

Finally, the transboundary movement of POPs through long-range atmospheric and oceanic transport means that even countries with stringent regulations can be affected by emissions from regions with less strict controls cdc.govinchem.org. This underscores the need for robust international cooperation and consistent enforcement to truly mitigate the global impact of such pollutants.

Emerging Research Paradigms and Future Directions for Heptachlor Studies

Application of Metabolomics in Heptachlor Research

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is proving to be a powerful tool in this compound research. This approach provides a snapshot of an organism's physiological state, reflecting both genetic predispositions and environmental exposures.

Identification of Metabolic Biomarkers of Exposure and Effect

Metabolomics enables the identification of metabolic biomarkers by detecting alterations in the profiles of endogenous metabolites in biological fluids or tissues following exposure to environmental stressors like this compound nih.govwikipedia.org. This approach offers a sensitive and specific means to report individual-level responses and can provide mechanistic insights into exposure-disease pathways herts.ac.uk. Studies leveraging metabolome profiling have demonstrated its utility in understanding complex exposures relevant to disease risk and detecting responses to environmental contaminants herts.ac.uk.

For instance, research involving organochlorine pesticides (POPs), which include this compound, has revealed their capacity to disrupt fundamental metabolic pathways. These disruptions often manifest as alterations in amino acid, lipid, fatty acid, and carbohydrate metabolism. Such metabolic changes are frequently associated with the induction of oxidative stress, inflammatory reactions, and mitochondrial dysfunction, highlighting the systemic impact of these compounds nih.govshimadzu.com. A cross-sectional study of pregnant women, for example, identified that pesticide mixtures, including organochlorines like this compound epoxide (PubChem CID: 13930), were significantly associated with changes in metabolome components related to nutrition, such as γ-tocopherol herts.ac.uk.

Elucidation of Novel Biochemical Modes of Action

Metabolomics plays a crucial role in elucidating the mechanisms of pollutant toxicity and understanding how environmental toxicants, such as this compound, are linked to responses at various organizational levels, from cellular to ecosystem nih.gov. Due to the amplification of changes from gene expression and protein production at the metabolome level, metabolomics can serve as a more sensitive indicator of external stress compared to other omic technologies. This analytical capability has been instrumental in uncovering previously unknown biochemical modes of action for a variety of environmental stressors.

This compound itself is known to act as a chloride channel-blocking agent, specifically inhibiting gamma-aminobutyric acid (GABA)-stimulated chloride uptake. Metabolomics can further delineate the intricate biochemical cascades triggered by this inhibition, revealing downstream effects on neurotransmission and cellular homeostasis.

Integration with Multi-Omics Approaches

The future of this compound research increasingly points towards the integration of metabolomics with other "omics" technologies, such as genomics and proteomics. This multi-omics approach is anticipated to significantly enhance the understanding of the origin, development, and progression of effects induced by environmental exposures nih.govwikipedia.org. Integrating diverse omics data types is critical for gaining a comprehensive understanding of biological systems, as it allows for the uncovering of critical regulatory pathways and networks that might be missed by analyzing individual omics datasets alone.

Strategies for multi-omics integration include co-expression analysis, the construction of metabolite-gene networks, constraint-based models, pathway enrichment analysis, and interactome analysis. By combining the complementary views offered by transcriptomics (RNA level), proteomics (protein level), and metabolomics (metabolite level), researchers can gain more holistic insights into complex biological phenomena.

Computational Toxicology and In Silico Modeling

Computational toxicology, which involves the application of computer-based models and simulations, is a rapidly advancing field that provides efficient methods for understanding and predicting the potential adverse effects of compounds like this compound. These in silico approaches offer a cost-effective and rapid means to screen chemicals and predict their toxicological hazards without extensive reliance on traditional testing methods.

Molecular Docking and Molecular Dynamics Simulations for Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to investigate the binding modes and key factors influencing the interactions between chemicals and biomolecules, such as enzymes. Recent studies have employed these techniques to elucidate the metabolic mechanism of this compound in human cytochrome P450 (CYP) enzymes, which are crucial for xenobiotic metabolism in the liver.

Research indicates that this compound primarily binds to CYP enzymes through hydrophobic interactions. The specific binding positions are influenced by the unique composition and shape of the hydrophobic pockets near the enzyme's active site. Among the eight human CYP isoforms investigated, CYP2A6, CYP3A4, and CYP3A5 were identified as the only three capable of metabolizing this compound based on reaction distance analyses. Notably, comparative analysis of energy barriers suggests that CYP3A5 is the most probable enzyme responsible for this compound catalysis in humans.

Further molecular docking studies have explored the interaction of this compound and other cyclodiene insecticides, such as Chlordane (B41520) (PubChem CID: 5993), with human SUMO1 and UBC9 proteins, which are involved in the SUMOylation pathway. These studies identified common interacting amino acids, including Lys48, Pro58, Arg63, Phe64, Arg70, Ile71, and Ala72, providing insights into potential protein-ligand binding sites.

Table 1: Human Cytochrome P450 Enzymes Metabolizing this compound

CYP IsoformRole in this compound MetabolismKey Interaction
CYP2A6Capable of metabolizing this compoundHydrophobic interactions
CYP3A4Capable of metabolizing this compoundHydrophobic interactions
CYP3A5Most likely enzyme for this compound catalysis in humansHydrophobic interactions

Table 2: Amino Acid Interactions in Cyclodiene-SUMO1/UBC9 Docking

Cyclodiene CompoundInteracting Amino Acids (SUMO1/UBC9)
This compoundPro58, Arg63, Phe64, Arg70, Lys48, Ala72 (also Chlordan, Endosulfan, HEOM)
Chlordan (PubChem CID: 5993)Lys48, Pro58, Arg63, Phe64, Arg70, Ile71, Ala72
EndosulfanLys48, Pro58, Arg70, Ile71, Ala72, Asp73 (polar interaction)
EndosulfansulfateLys48, Pro58, Arg63, Phe64, Arg70, Ile71, Ala72, Asp73 (polar interaction)
HEOMPro58, Arg63, Phe64, Arg70

Quantum Mechanical Calculations for Metabolic Mechanisms

Quantum mechanical (QM) calculations are employed to delve into the intricate details of metabolic mechanisms at an atomic and electronic level, specifically to identify main reaction pathways and further screen key catalyzing enzymes. In the context of CYP-catalyzed epoxidation reactions, QM calculations focus on the substrate and the reactive intermediate, Compound I, with surrounding residues primarily serving to orient the substrate within the active site.

Nanomaterial Applications in Environmental Remediation and Detection

The persistent nature of organochlorine pesticides like this compound necessitates advanced strategies for environmental remediation and detection. Nanomaterials have emerged as a promising solution due to their unique physicochemical properties, including high surface area, enhanced reactivity, and the ability to interact with contaminants at the molecular level mdpi.comtandfonline.com. These properties make them highly effective for both pollutant degradation and sensitive analytical detection.

Environmental Remediation: Nanomaterials offer innovative approaches for the cleanup of environmental contaminants, including pesticides. Nanoremediation, which involves the use of engineered nanomaterials, provides rapid and efficient solutions for enduring pollutants tandfonline.com. These materials can be broadly categorized into metallic (e.g., metal/metal oxides, carbon-based nanomaterials, nanocomposites) and nonmetallic (e.g., nanomembranes, polymeric nanomaterials, metal-organic frameworks) mdpi.com. The primary mechanisms through which nanomaterials facilitate remediation include adsorption, redox reactions, photocatalysis, and immobilization of contaminants tandfonline.com.

Recent research has demonstrated the efficacy of nanoscale zero-valent iron (nZVI) for the removal of this compound epoxide, a significant metabolite of this compound, from aqueous solutions. A study successfully synthesized and characterized green nanoiron for this purpose, achieving notable removal efficiencies under specific operational conditions. For instance, at a neutral pH of 7, a nZVI dose of 0.8 g/L, and a stirring rate of 200 RPM over 80 minutes, the removal efficiency varied significantly based on the initial concentration of this compound epoxide scientific.netresearchgate.net.

Initial this compound Epoxide ConcentrationRemoval Efficiency (nZVI)
100 μg/L55%
10 μg/L100% scientific.netresearchgate.net

This highlights the potential of nZVI for mitigating this compound epoxide contamination, with higher efficiencies observed at lower initial contaminant concentrations scientific.netresearchgate.net.

Environmental Detection: Nanomaterial-enabled sensors represent a cutting-edge technology for the exquisite detection of environmental contaminants, offering advantages such as ultrasensitive detection, fast turnover, simple protocols, and in-field applicability without requiring expensive laboratory equipment frontiersin.orgnih.govmdpi.com. The enhanced sensitivity of nanosensors is often attributed to the high surface area-to-volume ratios and facile surface functionalization of nanomaterials, which make them highly responsive to changes in surface chemistry nih.gov.

Various classes of nanomaterials, including quantum dots, nanocrystals, and nanoparticles, are employed in sensing applications frontiersin.orgnih.gov. For pesticide detection, approaches leveraging fluorescence-based sensing through supramolecular chemistry and organometallic polymers have shown high success frontiersin.org. Nanoparticle-based optical sensors are particularly useful for detecting pesticide residues in soil, exploiting properties such as color changeability, Raman enhancement, and fluorescence enhancement or quenching nih.gov. These advancements pave the way for more accessible and rapid monitoring of this compound and its derivatives in diverse environmental matrices.

Interdisciplinary Research Needs and Gaps in Current Knowledge

Addressing complex environmental challenges posed by persistent organic pollutants like this compound inherently requires an interdisciplinary approach, integrating insights, data, techniques, and theories from multiple scientific disciplines ncsu.edu. This mode of research is crucial for advancing fundamental understanding and solving problems that extend beyond the scope of a single field ncsu.edu.

Interdisciplinary Research Needs: The comprehensive study of this compound, from its environmental fate and transport to its remediation and detection, necessitates collaboration across various disciplines. This includes:

Environmental Chemistry and Toxicology: To understand its degradation pathways, persistence, and interactions with different environmental compartments, as well as its long-term ecological and human health impacts.

Materials Science and Engineering: For the development and optimization of novel nanomaterials for more efficient and cost-effective remediation and detection technologies.

Analytical Chemistry: To develop highly sensitive and selective methods for detecting this compound and its metabolites in complex environmental samples.

Computational Science and Modeling: To predict its behavior in various ecosystems, optimize remediation strategies, and model its interactions with nanomaterials.

Ecology and Biology: To assess its impact on biodiversity and ecosystem functions, and to explore potential bioremediation pathways.

Gaps in Current Knowledge: Despite significant advancements, several gaps in the current understanding and management of this compound persist, highlighting the need for continued interdisciplinary research:

Long-term Environmental Fate and Transformation Products: While some studies exist on this compound's persistence and its major metabolite, this compound epoxide, a complete understanding of all its transformation products under various environmental conditions and their long-term effects remains an area for further investigation nih.gov.

Efficacy and Scalability of Nanoremediation: While laboratory-scale studies demonstrate the potential of nanomaterials for this compound remediation, challenges related to their scalability, cost-effectiveness, and potential environmental impact in large-scale field applications require more research mdpi.comtandfonline.com.

Real-time, On-site Detection Technologies: While nanomaterial-based sensors show promise, the development of robust, highly selective, and user-friendly real-time detection systems for this compound in complex environmental matrices (e.g., soil, sediment, various water bodies) outside of controlled laboratory settings still presents a challenge frontiersin.orgnih.govmdpi.com.

Integrated Risk Assessment: A more holistic risk assessment that integrates environmental exposure data with toxicological profiles, considering cumulative effects and interactions with other pollutants, often requires interdisciplinary collaboration to bridge data gaps and develop comprehensive models.

Socio-economic and Policy Implications: Understanding the socio-economic drivers behind the continued presence of legacy pollutants like this compound and developing effective policy interventions requires insights from social sciences, economics, and public policy, alongside scientific expertise.

Addressing these gaps requires overcoming common barriers to interdisciplinary research, such as differing methodologies, communication challenges, and academic structural impediments nih.gov. A clear problem definition, robust conceptual frameworks, comprehensive literature reviews across disciplines, and strong collaborative efforts are crucial for successful interdisciplinary endeavors theacademictimes.com.

Q & A

Q. What standardized analytical methods are recommended for detecting heptachlor and its metabolites in environmental samples?

Gas chromatography (GC) with electron capture detection (ECD) is the primary method for quantifying this compound and this compound epoxide in soil, water, and biological matrices. Recovery rates (95–98%) can be validated through fortification experiments and thin-layer chromatography (TLC) for confirmation . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is increasingly used for higher sensitivity in trace-level detection .

Q. What biomarkers are used to assess human exposure to this compound?

this compound epoxide, the primary metabolite, accumulates in adipose tissue and breast milk due to its lipophilicity. Biomarker analysis involves measuring its concentration in blood serum or adipose biopsies. Studies report detectable levels in infants (0.32±0.10 ppm) via placental transfer, highlighting maternal-fetal exposure pathways .

Q. How does this compound persist and bioaccumulate in ecosystems?

this compound’s half-life in soil ranges from 0.5 to 2 years, with epoxidation accelerating under aerobic conditions. Bioaccumulation factors (BAFs) are highest in aquatic organisms (e.g., fish liver), driven by its log Kow of 5.4. Monitoring requires longitudinal sampling across media (air, water, sediment) to track degradation kinetics .

Advanced Research Questions

Q. How can contradictory findings on this compound’s carcinogenicity be resolved methodologically?

While this compound lacks direct mutagenicity in E. coli reversion assays, it promotes liver tumors in B6C3F1 mice via epigenetic mechanisms (e.g., gap junction inhibition). Resolving contradictions requires distinguishing genotoxic vs. non-genotoxic pathways. Dose-response studies using in vitro hepatocyte models and in vivo tumor promotion assays are critical .

Q. What experimental designs address data gaps in this compound’s developmental toxicity?

Existing rodent studies show pup mortality but no teratogenicity. Advanced designs should incorporate multi-omics (transcriptomics, metabolomics) to identify subtle developmental disruptions. Cross-species comparisons (e.g., avian vs. mammalian models) can clarify metabolic differences, as seen in LD50 variations (rats: 40–100 mg/kg; chickens: 62 mg/kg) .

Q. What methodologies improve risk assessment for chronic low-dose this compound exposure?

Chronic exposure studies (>365 days) should integrate histopathological analysis (e.g., liver fibrosis) with biomarker monitoring (this compound epoxide in adipose). Physiologically based pharmacokinetic (PBPK) modeling can extrapolate animal data to humans, accounting for metabolic saturation thresholds .

Q. How do analytical challenges affect this compound quantification in heterogeneous environmental samples?

Soil heterogeneity requires composite sampling and Soxhlet extraction with acetone-hexane mixtures. Matrix effects in GC-ECD necessitate internal standards (e.g., PCB-209) for calibration. Inter-laboratory validation via EPA Method 8081B ensures reproducibility, though detection limits (0.01–0.1 ppb) vary by matrix .

Methodological Considerations for Contradictory Data

Q. Why do in vitro and in vivo studies yield conflicting results on this compound’s endocrine disruption potential?

In vitro assays (e.g., estrogen receptor binding) may lack metabolic activation, whereas in vivo models account for hepatic epoxidation. Co-administration with CYP450 inhibitors (e.g., ketoconazole) in rodent studies can isolate this compound epoxide’s role in endocrine effects .

Q. How can researchers address variability in this compound’s environmental half-life across regions?

Site-specific factors (pH, microbial activity) influence degradation rates. Controlled microcosm experiments with isotopic labeling (e.g., 14C-heptachlor) track degradation products. Geospatial modeling paired with field data from ATSDR’s Toxicological Profile enhances regional risk prioritization .

Tables of Key Data

Parameter Value Source
Log Kow (this compound)5.4
Soil Half-Life0.5–2 years
Oral LD50 (Rats)40–100 mg/kg
Adipose Residue (Infants)0.32±0.10 ppm
GC-ECD Detection Limit0.01–0.1 ppb

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.